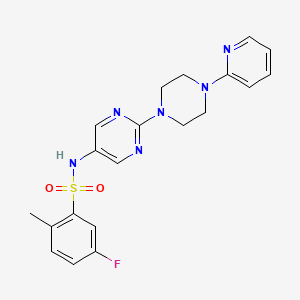
5-fluoro-2-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-fluoro-2-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluorine atom, a methyl group, a pyrimidine ring, a piperazine ring, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The fluorine atom is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Fluoropyridines, for example, have been found to exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom, for instance, could enhance the compound’s stability and reactivity .科学的研究の応用
Corrosion Inhibition
Research by Kaya et al. (2016) investigates the corrosion inhibition properties of similar piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. This study emphasizes the significance of such compounds in protecting metals against corrosion, potentially extending to the specific compound given its structural similarity (Kaya et al., 2016).
Antitumor Activity
Naito et al. (2005) synthesized and evaluated a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, demonstrating significant cytotoxic activity against several tumor cell lines. Although not directly mentioning the exact compound, this research underscores the antitumor potential of pyrimidinyl piperazine derivatives, suggesting a possible research avenue for the compound (Naito et al., 2005).
Novel Chemical Entities
The synthesis and evaluation of fluoroquinolone derivatives by Po-Ting Chen et al. (2013) include compounds with piperazinyl moieties that exhibit potent antibacterial activity against resistant bacterial strains. This study suggests the compound's potential as part of novel antimicrobial agents, highlighting the importance of fluoro and piperazine modifications in enhancing therapeutic efficacy (Po-Ting Chen et al., 2013).
作用機序
Target of Action
It’s known that fluorinated pyridines and pyrimidines are often used in the synthesis of biologically active compounds , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated compounds are often used in the synthesis of biologically active compounds , suggesting that this compound may influence a variety of biochemical pathways.
Result of Action
Fluorinated compounds are often used in the synthesis of biologically active compounds , suggesting that this compound may have a variety of effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in the compound could potentially influence its stability and reactivity in different environments .
生化学分析
Biochemical Properties
It is known that fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a unique manner.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
5-fluoro-2-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-15-5-6-16(21)12-18(15)30(28,29)25-17-13-23-20(24-14-17)27-10-8-26(9-11-27)19-4-2-3-7-22-19/h2-7,12-14,25H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQPJZKUZCKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2879075.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)
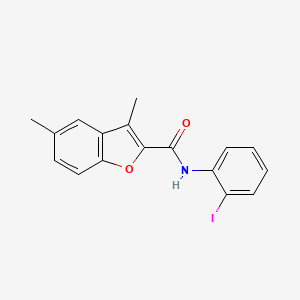
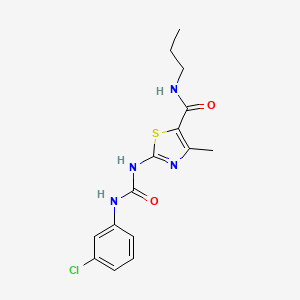

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)
![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)
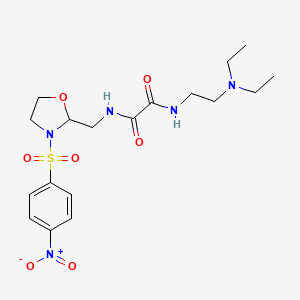
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)
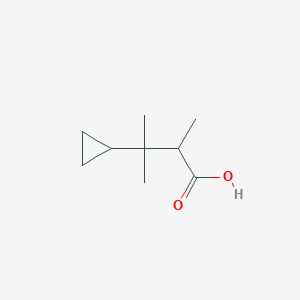
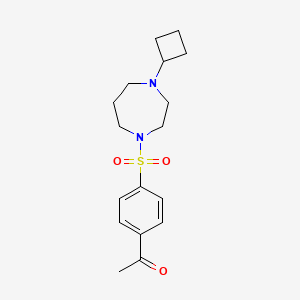
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)
